Cannabigerol monomethyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

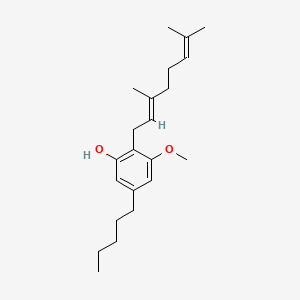

C22H34O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methoxy-5-pentylphenol |

InChI |

InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(16-19)24-5)14-13-18(4)11-9-10-17(2)3/h10,13,15-16,23H,6-9,11-12,14H2,1-5H3/b18-13+ |

InChI Key |

KASVLYINZPAMNS-QGOAFFKASA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC)C/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cannabigerol Monomethyl Ether: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol monomethyl ether (CBGM), a naturally occurring phytocannabinoid, represents one of the many compounds found within the complex chemical makeup of Cannabis sativa L. First identified in the late 1960s, CBGM is a methyl ether derivative of cannabigerol (CBG), the non-acidic "mother cannabinoid" from which many other cannabinoids are biosynthesized. While research has largely focused on major cannabinoids like THC and CBD, minor cannabinoids such as CBGM are gaining increasing interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Isolation

This compound was first discovered and isolated in 1968 by a team of scientists at Kyushu University in Japan.[1] The researchers, Yamauchi, Shoyama, Matsuo, and Nishioka, successfully isolated the compound from the Japanese hemp strain known as 'Minamioshihara No. 1'. Their seminal work also demonstrated the synthesis of CBGM through the methylation of cannabigerol, confirming its chemical structure.[1]

Two years later, in 1970, Shoyama, Yamauchi, and Nishioka further elaborated on the cannabinoid profile of this domestic cannabis strain, isolating the acidic precursor of CBGM, cannabigerolic acid monomethyl ether (CBGAM), using column chromatography.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of CBGM and its acidic precursor is fundamental for the development of isolation and analytical methods. The key properties are summarized in the table below.

| Property | This compound (CBGM) | Cannabigerolic Acid Monomethyl Ether (CBGAM) |

| Molecular Formula | C₂₂H₃₄O₂ | C₂₃H₃₄O₄ |

| Molecular Weight | 330.5 g/mol | 374.5 g/mol |

| CAS Number | 29106-17-0 | 29624-08-6 |

Experimental Protocols

Original Isolation of Cannabigerolic Acid Monomethyl Ether (CBGAM)

Workflow for the Original Isolation of CBGAM

References

An In-depth Technical Guide to Cannabigerol Monomethyl Ether (CBGM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerol monomethyl ether (CBGM) is a naturally occurring minor cannabinoid found in the Cannabis sativa plant. As a derivative of cannabigerol (CBG), the "mother cannabinoid," CBGM is gaining interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, physicochemical properties, synthesis, and pharmacological activities of CBGM. This document is intended to serve as a foundational resource for researchers and professionals in the fields of cannabinoid chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ether group on one of the hydroxyls of the resorcinyl core of the parent compound, cannabigerol. This structural modification influences its physicochemical properties and may alter its biological activity compared to CBG.

Chemical Structure

-

IUPAC Name: 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5-pentyl-3-methoxyphenol

-

Molecular Formula: C₂₂H₃₄O₂

-

Molecular Weight: 330.5 g/mol [1]

Physicochemical Properties

Quantitative data on the physicochemical properties of CBGM are limited in publicly available literature. The table below summarizes the available information. For comparative purposes, data for the parent compound, Cannabigerol (CBG), is also included where available.

| Property | This compound (CBGM) | Cannabigerol (CBG) |

| Appearance | Pale-yellow, syrup-like substance | White Powder[2] |

| Melting Point | Data not available | Not Determined[2] |

| Boiling Point | 470 °C[3] | Data not available |

| pKa | Data not available | Data not available |

| Solubility | Soluble in acetonitrile, DMSO[4] | Soluble in ethanol, DMSO[2] |

Spectroscopic Data

Table 2: Spectroscopic Data for Cannabigerol (CBG)

| Technique | Data |

| ¹H-NMR (400 MHz, CD₃OD) | δ (ppm): 6.15 (s, 2H), 5.25 (t, J=7.2 Hz, 1H), 5.10 (t, J=7.0 Hz, 1H), 3.25 (d, J=7.2 Hz, 2H), 2.40 (t, J=7.6 Hz, 2H), 2.05 (q, J=7.4 Hz, 2H), 1.95 (s, 3H), 1.75 (s, 3H), 1.65 (s, 3H), 1.55 (m, 2H), 1.30 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)[2] |

| ¹³C-NMR | Data available in specialized literature[6][7][8][9] |

| Mass Spectrometry (EI-MS) | m/z: 316 (M+), 231, 193, 135, 123, 109[2][10] |

Synthesis and Analysis

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, it can be inferred from the synthesis of CBG and general methylation techniques for cannabinoids. The likely synthetic route involves two main steps: the synthesis of cannabigerol, followed by a selective methylation of one of the phenolic hydroxyl groups.

A general method for the synthesis of CBG involves the acid-catalyzed alkylation of olivetol with geraniol[11]. Following the synthesis of CBG, a selective methylation would be performed. A general protocol for the O-methylation of flavonoids using dimethyl carbonate (DMC) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been described and could potentially be adapted for the methylation of CBG[12].

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of CBGM.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the most common technique for the analysis and quantification of cannabinoids, including CBGM, in various matrices[13][14]. HPLC methods, often coupled with UV or mass spectrometry detectors, allow for the separation and identification of neutral and acidic cannabinoids without the need for derivatization[13].

Experimental Protocol: HPLC Analysis of Cannabinoids

A general HPLC method for the analysis of cannabinoids can be adapted for CBGM.

1. Sample Preparation:

- Extract the sample matrix (e.g., plant material, oil) with a suitable organic solvent such as ethanol or methanol.

- Filter the extract to remove particulate matter.

- Dilute the filtered extract to an appropriate concentration with the mobile phase.

2. HPLC Conditions:

- Column: A reverse-phase C18 column is commonly used.

- Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape.

- Flow Rate: Typically around 1.0 mL/min.

- Detection: UV detection at a wavelength where cannabinoids exhibit strong absorbance (e.g., 220-230 nm) or mass spectrometry for more selective and sensitive detection.

3. Quantification:

- Prepare a calibration curve using a certified reference standard of this compound.

- Quantify the amount of CBGM in the sample by comparing its peak area to the calibration curve.

Pharmacological Properties and Mechanism of Action

The pharmacological profile of this compound is still under investigation. However, preliminary studies and its structural similarity to CBG suggest potential therapeutic effects, primarily related to its interaction with the endocannabinoid system.

Reported Biological Activities

CBGM is reported to possess several potential therapeutic properties, including:

-

Anti-inflammatory effects

-

Analgesic (pain-relieving) properties

-

Neuroprotective effects

Mechanism of Action and Signaling Pathways

The precise mechanism of action of CBGM is not fully elucidated. It is believed to interact with the endocannabinoid system, likely through the cannabinoid receptors CB1 and CB2. There is some suggestion that CBGM may have a particular affinity for the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues.

Quantitative binding affinity data (Ki values) for CBGM at cannabinoid receptors are not currently available in the literature. For comparison, the parent compound, Cannabigerol (CBG), has been shown to be a partial agonist at both CB1 and CB2 receptors, with Ki values reported in the nanomolar to low micromolar range[2][5].

Activation of the CB2 receptor is known to initiate a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Signaling Pathway: CB2 Receptor Activation

References

- 1. swgdrug.org [swgdrug.org]

- 2. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. future4200.com [future4200.com]

- 5. researchgate.net [researchgate.net]

- 6. khu.elsevierpure.com [khu.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabigerolic acid monomethyl ether | C23H34O4 | CID 24739091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Natural Occurrence of Cannabigerol Monomethyl Ether (CBGM) in Cannabis sativa Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabigerol monomethyl ether (CBGM) is a naturally occurring, minor phytocannabinoid found in Cannabis sativa. As a derivative of cannabigerol (CBG), a pivotal precursor in the biosynthesis of major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD), CBGM presents a unique chemical structure characterized by a methyl ether group. This modification may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for novel therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of CBGM's natural occurrence, biosynthesis, and analytical quantification in Cannabis sativa strains.

Natural Occurrence and Quantitative Data

CBGM is generally present in low concentrations across most Cannabis sativa varieties. However, research into a diverse range of chemotypes has revealed that certain strains can accumulate notable quantities of this methylated cannabinoid. A study focused on the quantification of mono-O-methylated cannabinoids in approximately 40 different fiber hemp chemotypes identified specific varieties with consistent and significant levels of O-methylcannabigerol, which is synonymous with CBGM.

The quantitative data from this study highlights the variability of CBGM content among different Cannabis sativa chemovars and points to the potential for selective breeding to develop strains with higher CBGM yields.

Table 1: Quantitative Analysis of O-Methylcannabigerol (CBGM) in Fiber Hemp Chemotypes

| Chemotype Category | Number of Chemotypes with Detectable CBGM | CBGM Concentration Range (mg/kg) | Notes |

| High CBGM Accumulators | At least 3 | ≥ 400 | These chemotypes consistently produce significant amounts of CBGM. |

| Other Fiber Hemp Chemotypes | Not specified | < 400 | The majority of the ~40 chemotypes analyzed contained lower or undetectable levels of CBGM. |

| Data synthesized from a study on the semi-synthesis and analysis of O-Methyl Phytocannabinoids[1]. |

Biosynthesis of CBGM

The biosynthesis of major cannabinoids originates from cannabigerolic acid (CBGA), which is formed through the alkylation of olivetolic acid with geranyl pyrophosphate. CBGA then serves as a substrate for various synthases to produce THCA, CBDA, and CBCA.

While the specific enzymatic pathway for the formation of CBGM in Cannabis sativa has not been definitively elucidated, it is hypothesized to occur via the O-methylation of the hydroxyl group on the resorcinyl moiety of cannabigerol (CBG). This reaction would be catalyzed by an O-methyltransferase (OMT) enzyme. Cannabis sativa has been shown to possess a family of OMT enzymes, primarily characterized for their role in flavonoid biosynthesis. It is plausible that one or more of these OMTs, or a yet-to-be-identified cannabinoid-specific OMT, is responsible for the methylation of CBG to CBGM.

Experimental Protocols

The accurate quantification of CBGM in Cannabis sativa plant material necessitates validated analytical methodologies. The following protocols are based on established techniques for cannabinoid analysis and can be adapted and validated for the specific determination of CBGM.

Sample Preparation: Extraction of Cannabinoids

A general protocol for the extraction of cannabinoids from dried cannabis flower material is as follows:

-

Homogenization: A representative sample of dried and cured Cannabis sativa flower is finely ground to a homogenous powder.

-

Extraction: A precisely weighed amount of the homogenized plant material (e.g., 500 mg) is placed in a conical tube. A suitable solvent, such as a mixture of methanol and chloroform (e.g., 9:1 v/v), is added in a specific volume (e.g., 10 mL).

-

Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes) to ensure efficient extraction of cannabinoids.

-

Centrifugation and Filtration: The extract is centrifuged to pellet the solid plant material. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilution: The filtered extract is appropriately diluted with the mobile phase to fall within the linear range of the analytical instrument.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector is a robust method for the quantification of non-volatile cannabinoids like CBGM.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of water (A) and acetonitrile (B), both containing a small amount of an acidifier like formic acid (e.g., 0.1%).

-

Example Gradient: Start with 70% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 35°C.

-

Detection:

-

DAD: Detection wavelength is set at a wavelength where CBGM shows significant absorbance (e.g., 220 nm or 270 nm).

-

MS/MS: For higher selectivity and sensitivity, a tandem mass spectrometer can be used. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for CBGM.

-

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of CBGM. The concentration of CBGM in the sample extract is determined by comparing its peak area to the calibration curve.

Conclusion

This compound (CBGM) represents a minor but intriguing component of the Cannabis sativa chemical profile. While its natural occurrence is generally low, specific chemotypes have been identified that accumulate significant quantities, suggesting the feasibility of targeted cultivation for this compound. The biosynthetic pathway likely involves the O-methylation of CBG by a yet-to-be-fully-characterized O-methyltransferase. Standard analytical techniques, particularly HPLC coupled with DAD or MS, can be effectively employed for the accurate quantification of CBGM in plant material. Further research is warranted to fully elucidate the enzymatic machinery responsible for CBGM biosynthesis and to explore the pharmacological potential of this unique phytocannabinoid. This knowledge will be instrumental for researchers and drug development professionals in harnessing the therapeutic promise of the diverse array of compounds found in Cannabis sativa.

References

The Hypothesized Biosynthesis of Cannabigerol Monomethyl Ether in Cannabis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerol monomethyl ether (CBGM) is a minor phytocannabinoid found in Cannabis sativa.[1] While the upstream biosynthesis of its precursor, cannabigerolic acid (CBGA), is well-elucidated, the specific enzymatic conversion to CBGM remains an area of active investigation. This technical guide synthesizes the current understanding of the CBGA pathway and presents a hypothesized route for the formation of CBGM, focusing on the likely involvement of an O-methyltransferase (OMT). This document provides a framework for researchers aiming to identify and characterize the enzymes and intermediates in this pathway. Included are hypothesized reaction diagrams, a summary of related quantitative data, and generalized experimental protocols that can be adapted for the study of CBGM biosynthesis.

Introduction to Cannabinoid Biosynthesis

The biosynthesis of cannabinoids in Cannabis sativa is a complex process that originates from the precursor cannabigerolic acid (CBGA).[2] CBGA serves as the central substrate for a suite of synthases that produce the acidic forms of the more well-known cannabinoids, such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA).[3][4] The acidic cannabinoids are then decarboxylated, typically through heat or light, to their neutral, pharmacologically active forms.

This compound (CBGM) and its acidic precursor, cannabigerolic acid monomethyl ether (CBGAM), are less abundant cannabinoids first identified in the 1970s.[5] Their biosynthesis is presumed to diverge from the central cannabinoid pathway through a methylation event.

The Established Biosynthesis of Cannabigerolic Acid (CBGA)

The formation of CBGA is a two-step process occurring within the glandular trichomes of the cannabis plant.

-

Formation of Olivetolic Acid: The pathway begins with the condensation of hexanoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase, to form olivetolic acid. This is cyclized by olivetolic acid cyclase.[2]

-

Prenylation of Olivetolic Acid: Olivetolic acid is then prenylated with geranyl pyrophosphate (GPP) by an aromatic prenyltransferase known as CBGA synthase. This alkylation reaction yields cannabigerolic acid (CBGA).[6]

The following diagram illustrates the established pathway to CBGA.

References

- 1. vibebycalifornia.com [vibebycalifornia.com]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase [frontiersin.org]

- 5. Cannabis. V. Cannabigerolic Acid Monomethyl Ether and Cannabinolic Acid [jstage.jst.go.jp]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Non-psychoactive Properties of Cannabigerol (CBG) as a Proxy for Cannabigerol Monomethyl Ether (CBGM)

Disclaimer: Due to the limited availability of specific scientific data for Cannabigerol Monomethyl Ether (CBGM), this technical guide focuses on its parent compound, Cannabigerol (CBG). The non-psychoactive properties and pharmacological data presented herein are based on extensive research conducted on CBG and serve as a foundational reference for understanding the potential characteristics of CBGM. Further research is required to elucidate the specific properties of CBGM.

Introduction

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. It is the decarboxylated form of cannabigerolic acid (CBGA), which is a key precursor to other major cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] Unlike THC, CBG does not induce intoxicating effects, making it a compound of significant interest for therapeutic applications.[1] This guide provides a comprehensive overview of the non-psychoactive properties of CBG, with a focus on its receptor binding affinities, and its potential anti-inflammatory and neuroprotective effects.

Chemical Structure

This compound (CBGM) is a derivative of CBG, characterized by the presence of a methyl ether group. This structural modification may influence its pharmacokinetic and pharmacodynamic properties compared to CBG.

-

Cannabigerol (CBG): 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5-pentylbenzene-1,3-diol

-

This compound (CBGM): 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-phenol[[“]]

The addition of a methyl group to one of the hydroxyl groups on the resorcinol ring of CBG results in the formation of CBGM.

Receptor Binding Affinity of Cannabigerol (CBG)

CBG's non-psychoactive nature is primarily attributed to its weak partial agonism at the cannabinoid type 1 (CB1) receptor, which is responsible for the intoxicating effects of THC. CBG also interacts with a variety of other receptors, contributing to its diverse pharmacological profile.

Table 1: Quantitative Receptor Binding Affinities of Cannabigerol (CBG)

| Receptor | Ligand Type | K i (nM) | EC 50 (nM) | IC 50 (nM) | Cell Line/System | Reference |

| CB 1 | Partial Agonist | 381 - 440 | - | - | Mouse Brain Membranes | [3] |

| CB 2 | Partial Agonist | 153 - 2600 | - | - | CHO or HEK-293T cells | [3][4] |

| α 2 -adrenoceptor | Agonist | - | 0.2 - 72.8 | - | Mouse Brain Membranes | [5] |

| 5-HT 1A | Antagonist | 51.9 (K B ) | - | - | Mouse Brain Membranes | [5][6] |

| TRPV1 | Agonist | - | 1300 | - | - | [3][7] |

| TRPV2 | Agonist | - | 1700 | - | - | [3][7] |

| TRPA1 | Agonist | - | 700 | - | - | [3][7] |

| TRPM8 | Antagonist | - | - | 160 | - | [3][7] |

| PPARγ | Agonist | 11700 | - | - | - | [3][7] |

K i : Inhibition Constant; EC 50 : Half-maximal Effective Concentration; IC 50 : Half-maximal Inhibitory Concentration; K B : Dissociation Constant of an antagonist.

Experimental Protocols

This protocol is a standard method used to determine the binding affinity (K i value) of a test compound by measuring its ability to displace a known radioligand from a receptor.

Materials:

-

Cell membranes prepared from cell lines expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand (e.g., [³H]-CP-55,940).

-

Test compound (CBG).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with various concentrations of the test compound (CBG) and a fixed concentration of the radioligand.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC 50 value).

-

Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + ([L]/K d )) , where [L] is the concentration of the radioligand and K d is its dissociation constant.[8]

Non-Psychoactive Therapeutic Properties of Cannabigerol (CBG)

CBG has demonstrated significant anti-inflammatory properties in preclinical studies.[[“]][9] Its mechanisms of action involve the modulation of various inflammatory signaling pathways.

Key Anti-inflammatory Mechanisms:

-

Inhibition of Cytokine Production: CBG can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

-

Modulation of Inflammatory Signaling Pathways: Studies have shown that CBG can modulate key signaling pathways involved in inflammation, including the JAK/STAT and NF-κB pathways.[9][10]

-

Inhibition of Inflammatory Enzymes: CBG may inhibit the activity of enzymes like cyclooxygenase (COX) that are involved in the inflammatory process.

CBG has also shown promise as a neuroprotective agent in various preclinical models of neurodegenerative diseases.[7][11]

Key Neuroprotective Mechanisms:

-

Antioxidant Activity: CBG exhibits antioxidant properties, helping to protect neurons from oxidative stress-induced damage.[7]

-

Anti-inflammatory Effects in the CNS: By reducing neuroinflammation, CBG can protect neurons from inflammatory damage.[11]

-

Modulation of Neurotransmitter Systems: CBG's interaction with receptors like the 5-HT 1A receptor may contribute to its neuroprotective effects.[12]

Conclusion

Cannabigerol (CBG) is a non-psychoactive cannabinoid with a multifaceted pharmacological profile. Its low affinity for the CB1 receptor confirms its lack of intoxicating effects. The data on CBG's interaction with various other receptors, coupled with its demonstrated anti-inflammatory and neuroprotective properties, highlight its therapeutic potential. While specific research on this compound (CBGM) is currently limited, the comprehensive data available for CBG provides a strong foundation for future investigations into this and other related cannabinoid derivatives. Further studies are essential to fully characterize the pharmacological profile of CBGM and to determine its potential clinical utility.

References

- 1. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evidence that the plant cannabinoid cannabigerol is a highly potent alpha2-adrenoceptor agonist and moderately potent 5HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence that the plant cannabinoid cannabigerol is a highly potent α2-adrenoceptor agonist and moderately potent 5HT1A receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Regulation of inflammatory pathways by cannabigerol in the collagen induced arthritis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective Properties of Cannabigerol in Huntington’s Disease: Studies in R6/2 Mice and 3-Nitropropionate-lesioned Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabigerol modulates α2-adrenoceptor and 5-HT1A receptor-mediated electrophysiological effects on dorsal raphe nucleus and locus coeruleus neurons and anxiety behavior in rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Effects of Cannabigerol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on Cannabigerol Monomethyl Ether (CBGM) is currently in its nascent stages. Consequently, this document primarily extrapolates the potential therapeutic effects of CBGM from the more extensively studied parent compound, Cannabigerol (CBG). The information presented herein is intended for research and development purposes and should not be interpreted as medical advice.

Introduction to this compound (CBGM)

This compound (CBGM), also known as O-methyl cannabigerol, is a naturally occurring, non-psychoactive cannabinoid found in trace amounts in the Cannabis sativa plant.[1] It is a derivative of Cannabigerol (CBG), the non-acidic form of cannabigerolic acid (CBGA), which serves as the precursor to many other cannabinoids.[2] First identified in 1968 in a Japanese cannabis strain, CBGM is structurally distinguished from CBG by the presence of a methyl ether group on one of the phenolic hydroxyls of the resorcinyl core.[1] This structural modification has the potential to alter its pharmacokinetic and pharmacodynamic properties compared to CBG.

While research specifically on CBGM is limited, preliminary in-silico studies and the evaluation of other O-methylated cannabinoids suggest that this modification could influence receptor binding affinity and selectivity.[3][4] This guide will provide a comprehensive overview of the known therapeutic potential of CBG as a basis for understanding the prospective applications of CBGM, supplemented with the sparse data currently available on CBGM and related cannabinoid ethers.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C22H34O2 | [1] |

| Molecular Weight | 330.5 g/mol | [1] |

| Synonyms | O-methyl Cannabigerol, this compound | [1] |

| Appearance | Pale-yellow colored syrup-like substance | [1] |

Potential Therapeutic Effects (Extrapolated from Cannabigerol - CBG)

The therapeutic potential of CBGM is largely inferred from the pharmacological activities of its parent compound, CBG. CBG has demonstrated a range of promising effects in preclinical studies, positioning it as a candidate for further investigation in several therapeutic areas.

Anti-inflammatory Effects

CBG has shown significant anti-inflammatory properties in various preclinical models. Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways.

-

Experimental Evidence: In a mouse model of inflammatory bowel disease, CBG was shown to reduce inflammation.[1]

-

Signaling Pathways: CBG is known to interact with the endocannabinoid system and other molecular targets to exert its anti-inflammatory effects.

Neuroprotective Effects

CBG has been investigated for its potential to protect neurons from damage and degeneration, suggesting its utility in neurodegenerative diseases.

-

Experimental Evidence: Studies on rat models have suggested that CBG can be beneficial in treating neurodegenerative conditions like Huntington's disease.[1]

-

Mechanisms: The neuroprotective effects of CBG are thought to be mediated through its anti-inflammatory and antioxidant properties, as well as its interaction with cannabinoid receptors in the brain.

Anti-cancer Properties

Preliminary research indicates that CBG may possess anti-cancer properties, including the ability to inhibit the growth of cancer cells.

-

Experimental Evidence: CBG has been reported to have anti-cancer benefits.[1]

-

Mechanisms: The proposed anti-cancer mechanisms of CBG involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Quantitative Data for Cannabigerol (CBG)

The following tables summarize the available quantitative data for CBG's biological activity. Data for CBGM is not currently available in the public domain.

Table 1: Receptor Binding and Functional Activity of CBG

| Target | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Efficacy | Reference |

| CB1 Receptor | Radioligand Binding | Human | >1000 | - | Low Affinity | [5] |

| CB2 Receptor | Radioligand Binding | Human | >1000 | - | Low Affinity | [5] |

| TRPV1 | Ca2+ Influx | - | - | Agonist | - | [6] |

| TRPA1 | Ca2+ Influx | - | - | Agonist | - | [6] |

| 5-HT1A | Radioligand Binding | - | - | Antagonist | - | [7] |

| α2-Adrenoceptor | - | - | - | Agonist | - | [7] |

Table 2: Anti-proliferative Activity of CBG in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various Glioblastoma cell lines | Glioblastoma | 22-32 | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of cannabinoids are crucial for reproducible research.

Synthesis of Cannabigerol (CBG)

A common method for the synthesis of CBG involves the Friedel-Crafts alkylation of olivetol with geraniol.

-

Reaction: Olivetol is reacted with geraniol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in a suitable solvent like dichloromethane.

-

Purification: The crude product is then purified using techniques like column chromatography or crystallization to yield pure CBG.[9]

In Vitro Anti-inflammatory Assay

The anti-inflammatory effects of cannabinoids can be assessed in vitro using cell-based assays.

-

Cell Culture: A relevant cell line, such as macrophages (e.g., RAW 264.7) or keratinocytes, is cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.

-

Treatment: The cells are treated with various concentrations of the test compound (e.g., CBG).

-

Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., nitric oxide) in the cell culture supernatant are quantified using techniques like ELISA or Griess assay.

The Role of O-Methylation: Potential Implications for CBGM

The presence of a methyl ether group in CBGM, as opposed to the hydroxyl group in CBG, is expected to alter its physicochemical and biological properties.

-

Lipophilicity: Methylation of a phenolic hydroxyl group generally increases the lipophilicity of a molecule. This could potentially enhance the membrane permeability and bioavailability of CBGM compared to CBG.

-

Metabolism: The methyl ether group may be more resistant to metabolic degradation than the hydroxyl group, potentially leading to a longer half-life and altered metabolic profile for CBGM.

-

Receptor Interactions: The phenolic hydroxyl group in many cannabinoids is crucial for hydrogen bonding interactions with cannabinoid receptors.[4] Masking this group with a methyl ether could reduce binding affinity for certain receptors while potentially increasing selectivity for others. An in-silico study on cannabinoid ethers suggested that methylation could lead to better selectivity for the CB2 receptor over the CB1 receptor.[4] However, a study on O-methylated phytocannabinoids, including O-methylcannabigerol, found that this modification did not significantly alter their activity on peroxisome proliferator-activated receptors (PPARs).[3]

Conclusion and Future Directions

This compound (CBGM) is a minor cannabinoid with a chemical structure that suggests it may share some of the therapeutic properties of its well-studied precursor, Cannabigerol (CBG). The potential anti-inflammatory, neuroprotective, and anti-cancer effects of CBG provide a strong rationale for the investigation of CBGM.

However, there is a significant lack of empirical data specifically on CBGM. Future research should focus on:

-

Chemical Synthesis and Characterization: Development of efficient and scalable synthetic routes for CBGM to enable comprehensive biological testing.

-

In Vitro Pharmacological Profiling: Systematic evaluation of CBGM's binding affinity and functional activity at a wide range of molecular targets, including cannabinoid receptors, TRP channels, and other relevant receptors and enzymes.

-

Preclinical In Vivo Studies: Investigation of the therapeutic efficacy of CBGM in animal models of inflammation, neurodegeneration, and cancer.

-

Pharmacokinetic and Toxicological Studies: Characterization of the absorption, distribution, metabolism, excretion (ADME), and safety profile of CBGM.

A thorough understanding of the structure-activity relationships of O-alkylated cannabinoids will be crucial in unlocking the full therapeutic potential of CBGM and other novel cannabinoid derivatives for the development of new medicines.

References

- 1. newphaseblends.com [newphaseblends.com]

- 2. vibebycalifornia.com [vibebycalifornia.com]

- 3. researchgate.net [researchgate.net]

- 4. cannabissciencetech.com [cannabissciencetech.com]

- 5. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Synthesis of Cannabigerol and Cannabigerol Derivatives [mdpi.com]

Cannabigerol Monomethyl Ether (CBGM): An In-depth Technical Guide on its Affinity for CB1 and CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the binding affinity of Cannabigerol Monomethyl Ether (CBGM) for the cannabinoid receptors CB1 and CB2. Due to a lack of specific quantitative binding data for CBGM in the current scientific literature, this document focuses on the well-characterized binding profile of its parent compound, Cannabigerol (CBG). This guide will detail the binding affinities of CBG, outline the experimental protocols used to determine these affinities, and discuss the potential implications of the monomethyl ether modification on CBGM's receptor interaction. Visualizations of experimental workflows and signaling pathways are provided to enhance understanding.

Introduction

The endocannabinoid system (ECS), comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes. The primary targets of the ECS, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), are G-protein coupled receptors that have become significant targets for drug discovery. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.

Cannabigerol (CBG) is a non-psychotropic phytocannabinoid that serves as the biochemical precursor to many other cannabinoids. Its derivative, this compound (CBGM), is a naturally occurring cannabinoid in which the hydroxyl group at the C1 position of the resorcinol ring is methylated. While research into the pharmacological properties of CBG is expanding, CBGM remains a lesser-studied compound. This guide aims to consolidate the available information on the binding affinity of CBG for CB1 and CB2 receptors and to provide a scientific basis for predicting the potential affinity of CBGM.

Quantitative Binding Affinity Data: Cannabigerol (CBG)

To date, no studies have been published that specifically report the binding affinity (Ki or IC50 values) of this compound (CBGM) for either CB1 or CB2 receptors. However, the binding profile of its parent compound, Cannabigerol (CBG), has been characterized in several studies. The following table summarizes the reported Ki values for CBG at human CB1 and CB2 receptors. It is important to note that these values can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptors.

| Compound | Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Cannabigerol (CBG) | CB1 | [³H]-CP-55,940 | CHO | ~440 | [1] |

| Cannabigerol (CBG) | CB2 | [³H]-CP-55,940 | CHO | ~337 | [1] |

Note: The affinity of CBG for both CB1 and CB2 receptors is generally considered to be in the low micromolar to high nanomolar range, indicating a lower affinity compared to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC).

The Impact of O-Methylation on Receptor Affinity: A Theoretical Discussion

CBGM differs from CBG by the presence of a methyl ether group at the C1 position of the resorcinol ring. This structural modification can potentially influence the compound's binding affinity for CB1 and CB2 receptors through several mechanisms:

-

Steric Hindrance: The addition of a methyl group can introduce steric bulk, which may hinder the optimal orientation of the ligand within the receptor's binding pocket. This could potentially lead to a decrease in binding affinity.

-

Hydrogen Bonding: The hydroxyl group at the C1 position of CBG is a potential hydrogen bond donor. Methylation of this group to form an ether eliminates this hydrogen bonding capability, which could disrupt a key interaction with the receptor and lower the binding affinity.

-

Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule. This could have a variable effect on binding, as optimal lipophilicity is required for receptor interaction.

Based on these general principles of medicinal chemistry, it is plausible to hypothesize that CBGM may exhibit a lower binding affinity for both CB1 and CB2 receptors compared to its parent compound, CBG. However, without direct experimental data, this remains a topic for future investigation.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., CBGM) to displace a radiolabeled ligand with known high affinity for the receptor.

4.1. Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioactive isotope, such as [³H]CP-55,940 or [³H]WIN-55,212-2.

-

Test Compound: this compound (CBGM) or Cannabigerol (CBG).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

4.2. Procedure

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

Cannabinoid Receptor Signaling Pathways

Conclusion and Future Directions

While this compound (CBGM) is a known phytocannabinoid, its pharmacological profile, particularly its interaction with cannabinoid receptors, remains uncharacterized. This technical guide has provided a comprehensive overview of the binding affinity of its parent compound, Cannabigerol (CBG), for CB1 and CB2 receptors, which is in the low micromolar to high nanomolar range.

The structural difference between CBG and CBGM, namely the O-methylation of the C1 hydroxyl group, likely influences its receptor binding affinity. Theoretical considerations suggest that this modification may lead to a decrease in affinity due to the loss of a hydrogen bond donor and potential steric hindrance.

Future research should focus on determining the empirical binding affinity of CBGM at CB1 and CB2 receptors through radioligand binding assays. Such studies are crucial for elucidating the pharmacological activity of this lesser-known cannabinoid and for understanding the structure-activity relationships of the cannabigerol family of compounds. This knowledge will be invaluable for the development of novel cannabinoid-based therapeutics.

References

The Unique Chemical Profile of Cannabigerol Monomethyl Ether (CBGM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabigerol monomethyl ether (CBGM) is a lesser-known phytocannabinoid derived from cannabigerol (CBG), a non-psychoactive compound found in the Cannabis sativa plant. While research into CBGM is still in its nascent stages, its unique structural modification—the presence of a monomethyl ether group—suggests a distinct chemical and pharmacological profile compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of CBGM, focusing on its chemical properties, plausible synthetic routes, and potential pharmacological activity. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate further research and development.

Chemical and Physicochemical Properties

CBGM, also known as O-methyl cannabigerol, is characterized by the methylation of one of the hydroxyl groups of the resorcinyl core of CBG.[1] This structural alteration is anticipated to influence its lipophilicity, metabolic stability, and receptor binding affinity.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₄O₂ | [1] |

| Molecular Weight | 330.5 g/mol | [2] |

| IUPAC Name | 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3-methoxy-5-pentylphenol | [3] |

| Calculated XLogP3-AA | 7.7 | [3] |

| Solubility | Insoluble in water (< 0.1 mg/mL); Soluble in DMSO (50 mg/mL), Acetonitrile, and Corn Oil.[4] | MedChemExpress[4] |

| Appearance | Light yellow to yellow liquid | MedChemExpress[4] |

Table 1: Physicochemical Properties of this compound (CBGM)

Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for CBGM is not widely published. However, based on established synthetic methodologies for CBG and its derivatives, a plausible multi-step synthesis can be proposed. The general strategy involves the synthesis of a cannabigerol core followed by selective methylation.

Experimental Protocol: Proposed Synthesis of CBGM

Step 1: Synthesis of Cannabigerol (CBG)

This step involves the acid-catalyzed alkylation of olivetol with geraniol.

-

Materials: Olivetol, Geraniol, Acidic Alumina (catalyst), Toluene (solvent).

-

Procedure:

-

Dissolve olivetol (1.0 equivalent) and geraniol (1.0 equivalent) in toluene in a round-bottom flask.

-

Add acidic alumina to the mixture.

-

Heat the reaction mixture at 110°C for 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter off the acidic alumina and wash with ethyl acetate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cannabigerol.

-

Step 2: Selective Monomethylation of Cannabigerol to yield CBGM

This step involves the selective methylation of one of the phenolic hydroxyl groups of CBG.

-

Materials: Cannabigerol (from Step 1), Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone (solvent).

-

Procedure:

-

Dissolve cannabigerol (1.0 equivalent) in dry acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously and add methyl iodide (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

-

Analytical Methodologies

The identification and quantification of CBGM in various matrices, such as plant extracts or synthetic reaction mixtures, can be achieved using standard analytical techniques employed for cannabinoid analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode-array detector (DAD) is a common method for the quantification of cannabinoids. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and structural information, making it suitable for the identification of CBGM. Derivatization of the sample (e.g., silylation) is often necessary to improve the volatility and thermal stability of the analyte.

Pharmacological Profile and Mechanism of Action

The pharmacology of CBGM has not been extensively studied; however, inferences can be drawn from the known activities of its parent compound, CBG. CBG is known to interact with the endocannabinoid system and other molecular targets, exhibiting anti-inflammatory, analgesic, and neuroprotective properties.

Receptor Binding Affinity

Specific binding affinity data for CBGM at cannabinoid receptors (CB1 and CB2) is not yet available in the public domain. However, data for CBG provides a valuable reference point.

| Compound | Receptor | Radioligand | Cell Line | Kᵢ (nM) | Reference |

| Cannabigerol (CBG) | CB₁ | [³H]-CP-55940 | Mouse Brain Membranes | 381 | [5] |

| Cannabigerol (CBG) | CB₂ | [³H]-CP-55940 | CHO cells | 2600 | [5] |

| Cannabigerol (CBG) | CB₂ | [³H]-WIN-55,212-2 | HEK-293T cells | 2700 | [5] |

Table 2: Receptor Binding Affinity of Cannabigerol (CBG)

The methylation of a hydroxyl group in CBG to form CBGM is expected to alter its binding affinity and selectivity for CB1 and CB2 receptors. Further research using radioligand binding assays is required to quantify these parameters for CBGM.

Anti-inflammatory Signaling Pathway

CBG has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It is plausible that CBGM shares a similar mechanism of action.

Future Directions and Conclusion

This compound represents an intriguing but understudied phytocannabinoid with potential for unique pharmacological properties. The presence of the methyl ether group may enhance its metabolic stability and alter its receptor interaction profile, potentially leading to improved therapeutic efficacy or a novel spectrum of activity.

Future research should focus on:

-

Developing and optimizing a robust and scalable synthesis for CBGM.

-

Determining its precise physicochemical properties, including pKa and logP.

-

Quantifying its binding affinities at CB1, CB2, and other relevant receptors.

-

Elucidating its mechanism of action in various in vitro and in vivo models of disease.

This technical guide provides a foundational resource for scientists and researchers to embark on the further exploration of this compound, a compound that holds promise for the development of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. eybna.com [eybna.com]

- 3. Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl- | C22H34O2 | CID 13864080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Analgesic Potential of Cannabigerol Monomethyl Ether: A Technical Guide for Researchers

A comprehensive overview of the current scientific landscape surrounding Cannabigerol monomethyl ether (CBGM) and its parent compound, Cannabigerol (CBG), as potential therapeutic agents for pain management. This document provides a detailed examination of preclinical data, experimental methodologies, and proposed mechanisms of action to guide future research and drug development in this promising area.

Executive Summary

This compound (CBGM) is a lesser-known cannabinoid derived from Cannabigerol (CBG), a non-psychoactive compound found in the Cannabis sativa plant. While direct research on the analgesic properties of CBGM is currently scarce, the extensive investigation into its parent compound, CBG, provides a strong foundation for inferring its potential therapeutic effects. Preclinical studies have demonstrated that CBG exhibits significant analgesic and anti-inflammatory properties across various pain models. This technical guide synthesizes the existing quantitative data, details the experimental protocols used in key studies of CBG, and illustrates the known signaling pathways involved in its mechanism of action. The information presented herein, while primarily focused on CBG, is intended to serve as a critical resource for researchers and drug development professionals interested in the therapeutic promise of CBGM. It is imperative to underscore that the analgesic effects of CBGM are largely extrapolated from CBG, and dedicated research is crucial to substantiate these claims.

Introduction to this compound (CBGM)

This compound (CBGM) is a naturally occurring derivative of Cannabigerol (CBG).[1] CBG is often referred to as the "mother of all cannabinoids" as it is the precursor to other well-known cannabinoids like THC and CBD.[2] CBGM was first identified in 1968 by scientists at Kyushu University in Japan from a Japanese cannabis strain.[3] Despite its early discovery, research specifically investigating the pharmacological properties of CBGM remains exceptionally limited. Given its structural relationship to CBG, it is hypothesized that CBGM may share similar therapeutic activities, including analgesic and anti-inflammatory effects. This guide will therefore leverage the existing body of research on CBG to provide a comprehensive overview of the potential of CBGM as an analgesic agent.

Quantitative Data on the Analgesic Effects of Cannabigerol (CBG)

Numerous preclinical studies have provided quantitative data on the analgesic efficacy of CBG in various animal models of pain. This data is summarized in the tables below to facilitate comparison and inform future experimental design.

| Pain Model | Animal Model | CBG Administration & Dose | Key Findings | Citation |

| Chemotherapy-Induced Peripheral Neuropathy | C57BL/6 Mice | Intraperitoneal (i.p.) injection; 10 mg/kg | Attenuated mechanical hypersensitivity. | [4] |

| Inflammatory Pain (Formalin Test) | Mice | Intraplantar administration | Showed better antinociceptive effects compared to CBC and CBD. | [5] |

| Inflammatory Pain (Formalin Test) | Wistar Rats (prenatally exposed to hypoxia-ischemia) | Oral; 50 mg/kg | Significantly reduced formalin-induced reactivity in both neurogenic and inflammatory phases. | [6] |

| Neuropathic Pain (Spinal Nerve Ligation) | Wistar Rats (prenatally exposed to hypoxia-ischemia) | Oral; 50 mg/kg | Alleviated thermal and mechanical hypernociception. | [6] |

| Neuropathic Pain | Mice | Oral; 30 mg/kg | Attenuated SNL-induced thermal and mechanical hypersensitivity. | [7] |

| Acute Thermal Pain (Hot Plate Test) | Wistar Rats | Oral; 50 mg/kg | Exhibited an antinociceptive effect without affecting motor function. | [8] |

| Receptor Blockade Studies | Animal Model | CBG Dose | Antagonist & Dose | Effect on CBG Analgesia | Citation |

| Chemotherapy-Induced Peripheral Neuropathy | C57BL/6 Mice | 10 mg/kg (i.p.) | Atipamezole (α2-adrenergic antagonist); 3 mg/kg (i.p.) | Attenuated | [4] |

| Chemotherapy-Induced Peripheral Neuropathy | C57BL/6 Mice | 10 mg/kg (i.p.) | AM4113 (CB1 antagonist); 3 mg/kg (i.p.) | Attenuated | [4] |

| Chemotherapy-Induced Peripheral Neuropathy | C57BL/6 Mice | 10 mg/kg (i.p.) | SR144528 (CB2 antagonist/inverse agonist); 10 mg/kg (i.p.) | Blocked | [4] |

| Chemotherapy-Induced Peripheral Neuropathy | C57BL/6 Mice | 10 mg/kg (i.p.) | SB705498 (TRPV1 antagonist); 20 mg/kg (i.p.) | No prevention | [4] |

| Formalin Test (Neurogenic Phase) | Mice | 30 mg/kg (oral) | SR144528 (CB2 antagonist) | Blocked | [7] |

| Formalin Test (Neurogenic Phase) | Mice | 30 mg/kg (oral) | AM281 (CB1 antagonist) | No effect | [7] |

Experimental Protocols for Key Analgesia Studies

Detailed methodologies are crucial for the replication and advancement of research. Below are the experimental protocols for key in vivo studies that have investigated the analgesic effects of CBG.

Cisplatin-Induced Peripheral Neuropathy Model

-

Objective: To assess the anti-nociceptive effects of CBG on mechanical hypersensitivity caused by chemotherapy.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Induce peripheral neuropathy by administering cisplatin.

-

Assess baseline mechanical hypersensitivity using the von Frey test.

-

Administer CBG (10 mg/kg, i.p.) or vehicle.

-

Measure mechanical withdrawal thresholds at specified time points post-administration.

-

For receptor blockade studies, administer antagonists (e.g., atipamezole, AM4113, SR144528, SB705498) prior to CBG administration.

-

-

Reference: [4]

Formalin-Induced Inflammatory Pain Model

-

Objective: To evaluate the effect of CBG on both acute (neurogenic) and persistent (inflammatory) pain.

-

Animal Model: Mice or Rats.

-

Procedure:

-

Administer CBG (e.g., 50 mg/kg, oral) or vehicle.

-

After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of the hind paw.

-

Observe and record the time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.

-

Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.

-

-

-

Reference: [6]

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

-

Objective: To determine the efficacy of CBG in a model of chronic neuropathic pain.

-

Animal Model: Rats.

-

Procedure:

-

Surgically ligate the L5 spinal nerve to induce neuropathic pain.

-

Allow for a post-operative recovery period and confirm the development of mechanical and thermal hypersensitivity.

-

Administer CBG (e.g., 30-50 mg/kg, oral) or vehicle.

-

Measure withdrawal thresholds to mechanical (e.g., von Frey filaments) and thermal (e.g., hot plate, Hargreaves test) stimuli at various time points.

-

Hot Plate Test for Acute Thermal Pain

-

Objective: To assess the central analgesic effects of CBG on acute thermal pain.

-

Animal Model: Rats.

-

Procedure:

-

Administer CBG (e.g., 50 mg/kg, oral) or vehicle.

-

At specified time points, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).

-

A cut-off time is established to prevent tissue damage.

-

-

Reference: [8]

Signaling Pathways and Mechanism of Action

The analgesic effects of CBG are believed to be mediated through its interaction with multiple molecular targets within the endocannabinoid system and beyond. The following diagrams illustrate the proposed signaling pathways.

Caption: Proposed mechanism of action for CBG-mediated analgesia.

Caption: General experimental workflow for in vivo assessment of CBG analgesia.

Discussion and Future Directions

The existing preclinical evidence strongly suggests that CBG is a promising candidate for the development of novel analgesic therapies. Its multimodal mechanism of action, targeting cannabinoid and non-cannabinoid receptors, may offer a broad spectrum of efficacy across different pain states.[4][5][9]

Crucially, the field requires dedicated research into the specific pharmacological profile of this compound (CBGM). While it is reasonable to hypothesize that CBGM will exhibit analgesic properties similar to its parent compound, this must be empirically validated. Future research should prioritize:

-

In vivo analgesic screening of CBGM: Utilizing the established pain models detailed in this guide to determine the efficacy, potency, and dose-response relationship of CBGM.

-

Comparative studies of CBG and CBGM: Directly comparing the analgesic and anti-inflammatory effects of CBG and CBGM to understand the impact of the monomethyl ether moiety on activity.

-

Mechanism of action studies for CBGM: Investigating the receptor binding profile and downstream signaling effects of CBGM to elucidate its specific mechanism of action.

-

Pharmacokinetic and safety profiling of CBGM: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties and the toxicological profile of CBGM to support its potential clinical development.

Conclusion

This compound represents an unexplored but potentially valuable therapeutic agent for pain management. Based on the robust preclinical data for its parent compound, Cannabigerol, there is a strong scientific rationale for investigating the analgesic effects of CBGM. This technical guide provides a foundational resource for researchers and drug development professionals by summarizing the current knowledge, detailing established experimental protocols, and outlining the known mechanisms of action for CBG. The path forward for realizing the therapeutic potential of CBGM necessitates rigorous and focused preclinical research to bridge the current knowledge gap and pave the way for future clinical evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. cannovia.com [cannovia.com]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Cannabigerol Reduces Acute and Chronic Hypernociception in Animals Exposed to Prenatal Hypoxia-Ischemia [ouci.dntb.gov.ua]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Cannabigerol (CBG): A Technical Guide

Disclaimer: The term "CBGM" does not correspond to a recognized compound in the public scientific literature. This technical guide proceeds under the assumption that the intended subject of inquiry is Cannabigerol (CBG), a non-psychoactive phytocannabinoid with emerging evidence for neuroprotective potential.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cannabigerol (CBG) is a non-psychotropic cannabinoid found in the Cannabis sativa plant that is gaining significant interest for its therapeutic potential.[1] Unlike the more well-known tetrahydrocannabinol (THC), CBG does not induce intoxication, making it an attractive candidate for clinical development.[1][2] Preclinical research has begun to uncover a multifaceted pharmacological profile for CBG, demonstrating significant anti-inflammatory, antioxidant, and receptor-mediated activities that collectively contribute to its neuroprotective effects.[[“]][4] Evidence from various in vitro and in vivo models of neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease, suggests that CBG can mitigate neuronal damage, reduce neuroinflammation, and improve functional outcomes.[5][6][7] This guide provides an in-depth review of the molecular mechanisms, quantitative preclinical data, and key experimental methodologies related to CBG's neuroprotective potential.

Molecular Mechanisms of Neuroprotection

CBG's neuroprotective capacity stems from its ability to modulate multiple key pathological pathways implicated in neurodegeneration.[8] Its actions are not reliant on a single mechanism but rather a synergistic combination of anti-inflammatory, antioxidant, and receptor-mediated signaling.

Anti-Inflammatory Action

Neuroinflammation is a critical factor in the progression of many neurodegenerative conditions.[5] CBG has demonstrated potent anti-inflammatory properties across various experimental models.[9] It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators in neuroinflammatory cascades.[[“]][[“]] In models of Huntington's disease, CBG attenuated reactive microgliosis, the activation of the brain's resident immune cells.[6] Furthermore, CBG can inhibit the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are involved in inflammatory and oxidative processes.[5][11][12]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, leads to significant neuronal damage.[5][7] CBG exhibits robust antioxidant properties.[6] It can directly scavenge free radicals and enhance cellular antioxidant defenses.[8] Studies have shown that CBG protects neurons from damage caused by oxidative stressors like hydrogen peroxide.[13] In animal models, CBG treatment improved levels of antioxidant defenses and reduced markers of oxidative stress.[5][6] It also modulates the expression of key antioxidant enzymes like superoxide dismutase-1 (SOD-1).[11]

Receptor-Mediated Signaling

CBG interacts with a wide array of molecular targets beyond the classical cannabinoid receptors, contributing to its broad pharmacological profile.[8][11]

-

Peroxisome Proliferator-Activated Receptor-γ (PPARγ): CBG is an agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and mitochondrial function.[[“]][6][14] Activation of PPARγ by CBG is a key mechanism for its anti-inflammatory effects, independent of cannabinoid receptors.[[“]][15][16] PPARγ activation can suppress the expression of inflammatory genes and has been linked to neuroprotection in models of stroke and other CNS injuries.[15][17]

-

Transient Receptor Potential (TRP) Channels: CBG modulates several TRP channels, which are involved in pain, inflammation, and cellular signaling.[8][18] It is a known activator of TRPV1 and TRPV2 channels and an antagonist of TRPM8.[5][18][19] This interaction with TRP channels may contribute to its anti-inflammatory and neuroprotective effects.[18][20]

-

Cannabinoid Receptors (CB1/CB2): CBG is considered a weak partial agonist at CB1 and CB2 receptors.[5][11] Its low affinity for CB1 receptors explains its lack of psychotropic effects.[6] Its action on CB2 receptors, which are found on immune cells, may contribute to its ability to modulate neuroinflammation.[9]

-

5-HT1A Serotonin Receptors: CBG acts as an antagonist at 5-HT1A receptors.[5][6] This interaction is thought to be relevant to its neuroprotective effects, as demonstrated in studies where the 5-HT1A antagonist WAY100635 blocked CBG's protective action against rotenone-induced neurotoxicity.[21]

-

Other Targets: CBG also functions as a potent α2-adrenoceptor agonist, which may contribute to its overall pharmacological effects.[[“]][6]

Preclinical Evidence in Neurodegenerative Disease Models

The therapeutic potential of CBG has been investigated in several preclinical models of neurodegenerative disorders.

-

Huntington's Disease (HD): In a mouse model using the mitochondrial toxin 3-nitropropionate (3NP) to mimic HD pathology, CBG was found to be an extremely active neuroprotectant.[6] It improved motor deficits and preserved striatal neurons from toxicity.[6] In the R6/2 genetic mouse model of HD, CBG treatment led to a modest but significant recovery in rotarod performance and partially normalized the expression of several HD-related genes, including brain-derived neurotrophic factor (BDNF) and PPARγ.[6][22]

-

Alzheimer's Disease (AD): In a rat model of Alzheimer's disease, CBG treatment improved learning and memory deficits.[[“]][[“]] It also reduced the expression of amyloid-beta plaques and neuroinflammatory markers in the hippocampus and cortex.[[“]][[“]]

-

Parkinson's Disease (PD) and Multiple Sclerosis (MS): CBG and its derivatives have shown neuroprotective effects in models of PD and MS.[7][12] These effects are largely attributed to the reduction of neuroinflammation, as evidenced by decreased cytokine and nitric oxide production.[2][11]

-

General Neuroinflammation: In an in vitro model using motor neurons, CBG protected against cell death induced by inflammatory mediators released from LPS-stimulated macrophages.[12]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of CBG.

Table 1: In Vitro Neuroprotective Effects of CBG

| Cell Model | Toxic Insult | CBG Concentration | Outcome Measured | Result | Reference |

|---|---|---|---|---|---|

| NSC-34 Motor Neurons | Medium from LPS-stimulated macrophages | 7.5 µM | Cell Viability (MTT Assay) | Counteracted ~50% loss of cell viability | [12] |

| CTX-TNA2 Rat Astrocytes | Hydrogen Peroxide (H₂O₂) | 1 nM | Cell Viability (MTT Assay) | Protected cells from oxidative damage | [13] |

| Primary Cerebellar Granule Neurons | Rotenone | 5 µM | Cell Viability | Significantly attenuated neurotoxicity | [21][23] |

| PC12 Cells | Amyloid Beta (Aβ) 1-42 | Not specified | Neurotoxicity | Inhibited Aβ-induced neurotoxicity and morphological changes |[2][4] |

Table 2: In Vivo Neuroprotective Effects of CBG in Huntington's Disease Models

| Animal Model | CBG Treatment | Outcome Measured | Result | Reference |

|---|---|---|---|---|

| 3-Nitropropionate (3NP)-lesioned mice | Not specified | Motor Deficits | Improved motor function | [6] |

| 3-Nitropropionate (3NP)-lesioned mice | Not specified | Striatal Neuron Count | Preserved striatal neurons | [6] |

| 3-Nitropropionate (3NP)-lesioned mice | Not specified | Inflammatory Markers | Attenuated reactive microgliosis and pro-inflammatory markers | [6] |

| R6/2 Mice | Not specified | Rotarod Performance | Significant, though modest, recovery in performance | [6] |

| R6/2 Mice | Not specified | Gene Expression (BDNF, PPARγ) | Modest improvement in expression |[6] |

Detailed Experimental Protocols

Protocol: In Vitro Neuroinflammation Assay

This protocol is based on methodologies used to assess CBG's ability to protect neurons from inflammatory mediators.[12]

-

Macrophage Stimulation: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Stimulate cells with lipopolysaccharide (LPS) to induce the release of inflammatory mediators into the culture medium. Collect this conditioned medium after 24 hours.

-

Neuronal Cell Culture: Culture NSC-34 motor neurons in 96-well plates in DMEM with 10% FBS until they reach approximately 80% confluency.

-

CBG Pre-treatment: Pre-treat the NSC-34 cells with CBG (e.g., 7.5 µM) for 24 hours. Include vehicle-only control wells.

-

Induction of Neuroinflammation: Remove the CBG-containing medium and expose the NSC-34 cells to the collected conditioned medium from the LPS-stimulated macrophages for 24 hours.

-

Assessment of Cell Viability (MTT Assay):

-

Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Viable cells with active mitochondrial dehydrogenases will convert the MTT into a purple formazan product.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.

-

-

Data Analysis: Compare the viability of cells treated with CBG and inflammatory medium to those treated with inflammatory medium alone.

Protocol: In Vivo Neuroprotection Assay in 3-NP-Induced Huntington's Disease Model

This protocol is based on methodologies used to evaluate CBG in a toxin-induced model of Huntington's disease.[6]

-

Animal Model: Use adult male mice (e.g., C57BL/6 strain). Acclimatize animals to the housing conditions and handle them regularly before the experiment.

-

Toxin Administration: Induce striatal lesions by administering 3-nitropropionate (3NP), a mitochondrial complex II inhibitor, via intraperitoneal injection or osmotic mini-pumps over a period of several days.

-

CBG Treatment: Administer CBG or vehicle control to the mice daily, starting before or concurrently with the 3NP administration and continuing throughout the study period.

-

Behavioral Assessment (Rotarod Test):

-

Assess motor coordination and balance using an accelerating rotarod apparatus.

-

Train the mice on the apparatus for several days before the start of the experiment.

-

Test the mice at regular intervals following 3NP intoxication, recording the latency to fall from the rotating rod.

-

-

Histological and Molecular Analysis:

-

At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Collect the brains and process them for histological analysis.

-

Perform Nissl staining to quantify neuronal loss in the striatum.

-

Use immunohistochemistry to assess markers of reactive microgliosis (e.g., Iba1) and oxidative stress.

-

-

Data Analysis: Compare the behavioral scores (latency to fall) and histological outcomes (neuron count, gliosis) between the CBG-treated group and the vehicle-treated control group.

Visualizations: Signaling Pathways and Workflows

Diagram: Key Signaling Pathways in CBG-Mediated Neuroprotection

Caption: Key molecular targets and downstream cellular effects contributing to CBG-mediated neuroprotection.

Diagram: General Experimental Workflow for In Vitro Neuroprotection Assay

References

- 1. themarijuanaherald.com [themarijuanaherald.com]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Properties of Cannabigerol in Huntington’s Disease: Studies in R6/2 Mice and 3-Nitropropionate-lesioned Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Therapeutic Potential of CBG in Neuroinflammation - Canna Health Amsterdam ® [cannahealthamsterdam.com]

- 8. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]

- 10. consensus.app [consensus.app]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Model of Neuroinflammation: Efficacy of Cannabigerol, a Non-Psychoactive Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]